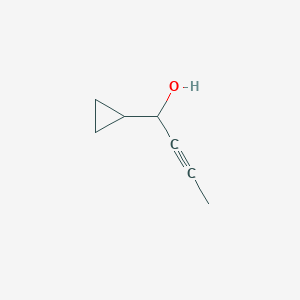

1-Cyclopropylbut-2-yn-1-ol

Description

1-Cyclopropylbut-2-yn-1-ol (IUPAC name: 1-cyclopropylbut-2-yn-1-ol) is a cyclopropane-containing propargyl alcohol. Key features include:

Properties

IUPAC Name |

1-cyclopropylbut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h6-8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMITGVICCWLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53376-63-9 | |

| Record name | 1-cyclopropylbut-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbut-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of 1-Cyclopropylbut-2-yn-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbut-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst under atmospheric pressure.

Substitution: SOCl2 or PBr3 in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products:

Oxidation: Cyclopropylbut-2-yn-1-one or cyclopropylbut-2-yn-1-al.

Reduction: Cyclopropylbut-2-en-1-ol or cyclopropylbutan-1-ol.

Substitution: Cyclopropylbut-2-yn-1-chloride or cyclopropylbut-2-yn-1-bromide.

Scientific Research Applications

1-Cyclopropylbut-2-yn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropylbut-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding affinity . Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Positional Isomer: 1-Cyclopropylbut-3-yn-1-ol

CAS : 4480-50-6 | Molecular Formula : C₇H₁₀O

This positional isomer (triple bond at C3–C4) serves as the closest analog. Key differences include:

Chemical Implications :

- Steric hindrance from the cyclopropane ring may reduce reactivity in nucleophilic substitutions compared to linear alcohols.

Cyclopropanol Derivative: 1-(Propan-2-yl)cyclopropan-1-ol

CAS : 57872-32-9 | Molecular Formula : C₆H₁₂O

| Property | 1-(Propan-2-yl)cyclopropan-1-ol | 1-Cyclopropylbut-2-yn-1-ol |

|---|---|---|

| Molecular Weight | 100.16 g/mol | ~110.15 g/mol |

| Functional Groups | Cyclopropane, hydroxyl | Cyclopropane, alkyne, hydroxyl |

| Applications | Intermediate in organic synthesis | Likely higher reactivity due to alkyne |

Structural Insights :

- The absence of an alkyne in 1-(propan-2-yl)cyclopropan-1-ol reduces π-electron interactions, limiting its utility in click chemistry or polymerization.

- Both compounds exhibit cyclopropane-induced strain, but the alkyne in 1-Cyclopropylbut-2-yn-1-ol introduces additional steric and electronic effects.

Amino-Substituted Analog: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol

CAS: Not provided | Molecular Formula: C₉H₁₇NO

| Property | 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 1-Cyclopropylbut-2-yn-1-ol |

|---|---|---|

| Ring System | Cyclopentane | Cyclopropane |

| Functional Groups | Hydroxyl, amine | Hydroxyl, alkyne |

| Applications | Pharmaceuticals, agrochemicals | Potential for metal-catalyzed reactions |

Reactivity Contrast :

- The amino group in the cyclopentane derivative enables nucleophilic reactions, while the alkyne in 1-Cyclopropylbut-2-yn-1-ol supports electrophilic additions (e.g., Huisgen cycloaddition).

- Cyclopropane’s strain may enhance ring-opening reactions compared to the more stable cyclopentane.

Biological Activity

1-Cyclopropylbut-2-yn-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-Cyclopropylbut-2-yn-1-ol has the molecular formula and features a cyclopropyl group attached to a butynol moiety. The synthesis of this compound typically involves alkynylation reactions, where appropriate alkynes are reacted with various electrophiles under controlled conditions to yield the desired product.

The biological activity of 1-Cyclopropylbut-2-yn-1-ol has been investigated in various studies, primarily focusing on its antiandrogenic properties. At a concentration of 5 μM, it has shown significant antiandrogenic activity in human prostate cancer cell lines, such as LNCaP. This activity is characterized by the inhibition of androgen receptor (AR) binding, which is crucial for the proliferation of androgen-dependent cancer cells .

Inhibition Studies

In vitro studies have demonstrated that 1-Cyclopropylbut-2-yn-1-ol can inhibit key enzymes involved in steroidogenesis, particularly cytochrome P450 enzymes. The inhibition profile indicates that it may serve as a potential therapeutic agent in treating hormone-sensitive cancers by modulating androgen levels .

Prostate Cancer Research

A notable study examined the effects of 1-Cyclopropylbut-2-yn-1-ol on LNCaP cells. The results indicated a dose-dependent inhibition of cell growth, paralleling the effects observed with established antiandrogens like abiraterone. The compound's mechanism was attributed to its ability to prevent the binding of androgens to the AR, thereby disrupting downstream signaling pathways essential for tumor growth .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between 1-Cyclopropylbut-2-yn-1-ol and other known antiandrogens. The following table summarizes the IC50 values for various compounds tested against LNCaP cells:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1-Cyclopropylbut-2-yn-1-ol | 5 | Antiandrogenic via AR inhibition |

| Abiraterone | <1 | CYP17A1 inhibition |

| Galeterone | 3 | AR antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.